(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid
Description
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid, or OQC, is an organic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. OQC is a versatile compound that can be used as a starting material for the synthesis of many other compounds, and its unique properties make it a valuable tool for research and development.
Scientific Research Applications
Synthesis of Alkaloids : This compound has been utilized in the asymmetric total synthesis of alkaloids like (-)-Lupinine and (+)-Epilupinine. These processes involve stereoselective reductions and are significant in the field of organic chemistry and pharmacology (Hua, Miao, Bravo, & Takemoto, 1991).
Antiviral Research : Derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid, which is structurally related to (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid, have been designed and synthesized for potential HIV integrase inhibitory activity. This highlights its potential applications in antiviral drug development (Xu, Zeng, Jiao, Hu, & Zhong, 2009).
Antibacterial Studies : Similar structures, such as 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, have been synthesized and tested for antibacterial activities, showing potential in combating various bacterial infections (Ishikawa, Tabusa, Miyamoto, Kano, Ueda, Tamaoka, & Nakagawa, 1989).
Luminescent Materials : 4-oxo-4H-quinolizine-3-carboxylic acids are utilized in creating Mg2+ selective fluorescent indicators, showcasing the compound's role in developing new luminescent materials and biochemical sensors (Otten, London, & Levy, 2001).
properties
IUPAC Name |
(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJGZAVMHNFNY-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486720 | |
Record name | (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid | |
CAS RN |
574-99-2, 1291023-76-1 | |
Record name | (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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